4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Description
Properties
IUPAC Name |
4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O3/c11-7(12)9-13-8(14-17-9)5-1-3-6(4-2-5)10(15)16/h1-4,7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKGXUYBNOOCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its biological activity.
Chemical Structure and Properties
The compound is characterized by a benzoic acid moiety linked to a difluoromethyl-substituted oxadiazole ring. The structural formula can be represented as follows:
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Weight : 232.16 g/mol
- CAS Number : 1282022-66-5
Research indicates that this compound acts primarily as an inhibitor of histone deacetylase 6 (HDAC6). This inhibition leads to various cellular effects, including modulation of protein degradation pathways such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant biological activity:
Data Table: Biological Activities and Effects
Case Study 1: HDAC6 Inhibition in Cancer Therapy
A study demonstrated that compounds similar to this compound effectively reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through HDAC6 inhibition . The study highlighted the compound's potential as a therapeutic agent in oncology.
Case Study 2: Neuroprotective Effects
Another investigation into the neuroprotective effects of the compound showed that it could enhance autophagic flux in neuronal cells. This was linked to improved cellular health and resilience against neurodegenerative conditions . The study emphasized the role of HDAC6 in neurodegeneration and suggested that the compound could serve as a lead for developing neuroprotective drugs.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for agricultural applications.
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Candida albicans | Moderate inhibition | |
| Aspergillus niger | Significant inhibition | |
| Escherichia coli | Weak inhibition |
Anticancer Potential
In vitro studies have demonstrated that this compound possesses cytotoxic effects on specific cancer cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest.
Case Study:
A study exploring the anticancer properties of this compound revealed that it could inhibit the proliferation of breast cancer cells through the activation of apoptotic pathways. This suggests its potential as a therapeutic agent in cancer treatment.
Drug Development
The compound has been investigated for its potential as a lead compound in drug design due to its ability to interact with various biological targets. Its oxadiazole ring structure is particularly noted for its role in inhibiting enzymes involved in disease pathways.
Applications in HDAC Inhibition:
There is ongoing research into the use of oxadiazole derivatives for histone deacetylase (HDAC) inhibition, which is relevant for treating cancers and neurodegenerative disorders. The selective HDAC6 inhibitory activity of related compounds suggests that this compound could be developed further for therapeutic applications in these areas .
Safety Profile
Preliminary toxicological assessments indicate that exposure to this compound may cause skin irritation and serious eye irritation. Safety data should be considered when handling this compound in laboratory settings.
| Hazard Type | Description |
|---|---|
| Skin Irritation | Causes skin irritation (H315) |
| Eye Damage | Causes serious eye irritation (H319) |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogues and their properties:
*Calculated based on analogous compounds.
Key Observations :
- Fluorination Effects : The trifluoromethyl (-CF3) variant (258.15 g/mol) exhibits higher lipophilicity and metabolic resistance compared to the difluoromethyl (-CF2H) analogue (~238.63 g/mol). This difference may influence target binding and pharmacokinetics .
- Positional Isomerism : Ataluren’s meta-substituted benzoic acid contrasts with the para-substituted HDAC inhibitors, underscoring the importance of substitution patterns in biological activity .
HDAC Inhibition
- The trifluoromethyl analogue (compound 1) demonstrated poor HDAC inhibition (IC50 >10 μM) in cell-based assays . However, derivatives with optimized linkers (e.g., 1,4-phenyl) showed enhanced class IIa HDAC4/5 selectivity, suggesting linker geometry and substituent electronegativity are critical .
Readthrough Activation
- Ataluren (meta-substituted, -C6H4F) exhibits nonsense codon readthrough activity at low doses (EC50 ~10 μM) with minimal toxicity . The para-substituted difluoromethyl analogue may lack this activity due to altered spatial compatibility with ribosomal targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The core strategy for synthesizing 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring followed by the installation of the difluoromethyl group. The key steps are as follows:
Formation of the Oxadiazole Ring:
The oxadiazole ring is typically synthesized by the condensation of an amidoxime derivative with a carboxylic acid or its activated derivative (such as an acid chloride or ester). This cyclization occurs under acidic or dehydrating conditions, facilitating ring closure to form the 1,2,4-oxadiazole core. For benzoic acid derivatives, the corresponding benzoic acid hydrazide or amidoxime is often used as the starting material.Introduction of the Difluoromethyl Group:
The difluoromethyl substituent at the 5-position of the oxadiazole ring is introduced using difluoromethylating reagents. One effective reagent is difluoromethyl 2-pyridyl sulfone, which under basic conditions transfers the difluoromethyl group selectively to the oxadiazole ring. This step requires careful control of reaction parameters such as temperature, solvent choice, and base strength to optimize yield and minimize side reactions.Alternative Methods:
Some protocols involve the use of difluorocarbene precursors to generate the difluoromethyl group in situ, which then reacts with the heterocyclic intermediate. This approach can be more environmentally friendly if non-ozone depleting difluorocarbene sources are employed.
Industrial Scale Preparation
For industrial production, the synthesis is adapted to larger scale with emphasis on:
Continuous Flow Reactors:
These reactors enhance reaction control, heat transfer, and safety, particularly for handling reactive intermediates and gases such as difluorocarbene.Optimization of Reaction Conditions:
Parameters such as solvent, temperature, reagent stoichiometry, and reaction time are optimized to maximize yield and purity while minimizing waste.Green Chemistry Considerations:
Use of non-ozone depleting reagents and minimizing hazardous by-products is prioritized to comply with environmental regulations.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Starting Materials | Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Amidoxime Formation | 4-Carboxybenzonitrile + Hydroxylamine | Aqueous or alcoholic solvent, mild base | Formation of 4-carboxybenzamidoxime |
| 2 | Cyclization to Oxadiazole | 4-Carboxybenzamidoxime + Acid derivative (acid chloride or ester) | Acidic or dehydrating conditions (e.g., POCl3, P2O5) | Formation of 1,2,4-oxadiazole ring |
| 3 | Difluoromethylation | 1,2,4-oxadiazole intermediate | Difluoromethyl 2-pyridyl sulfone, base (e.g., K2CO3), aprotic solvent (e.g., DMF) | Introduction of difluoromethyl group at 5-position |
Research Findings and Optimization Insights
Yield and Selectivity:
Studies have shown that the choice of base and solvent critically affects the difluoromethylation step. Strong bases can lead to side reactions, while milder bases like potassium carbonate provide better selectivity.Temperature Effects:
Moderate temperatures (room temperature to 60°C) favor high yields; elevated temperatures may degrade sensitive intermediates.Purification:
The final product is often purified by recrystallization or chromatography to achieve high purity suitable for research or pharmaceutical applications.
Comparative Analysis with Related Compounds
While much of the literature focuses on 1,3,4-oxadiazole derivatives, the preparation of 1,2,4-oxadiazole analogs like this compound shares similar synthetic principles but requires specific conditions to ensure regioselectivity of ring formation and substitution.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Core Reaction | Cyclization of amidoxime with carboxylic acid derivative to form 1,2,4-oxadiazole ring |
| Difluoromethylation Reagent | Difluoromethyl 2-pyridyl sulfone under basic conditions |
| Key Conditions | Acidic/dehydrating conditions for ring closure; mild base and aprotic solvent for difluoromethylation |
| Industrial Adaptations | Continuous flow reactors; green chemistry reagents; optimized reaction parameters |
| Purification Methods | Recrystallization, chromatography |
| Challenges | Regioselectivity, control of side reactions, reagent stability |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid?
The synthesis typically involves coupling a benzoic acid derivative with a pre-formed oxadiazole ring. For example, a one-pot carboxamidation approach under mild conditions (room temperature) can yield structurally similar oxadiazoles via tandem nucleophilic addition–deamination–cyclization steps . Specific protocols may use coupling reagents like EDC·HCl and HOBt in DMF, as demonstrated in the synthesis of related oxadiazole-containing compounds . For the difluoromethyl substituent, precursors such as difluoromethylamine or halogen-difluoromethyl intermediates are critical .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. Crystallographic refinement using programs like SHELXL (for small molecules) ensures structural accuracy, particularly for resolving ambiguities in oxadiazole ring conformation . Purity is assessed via HPLC (>95% area under the curve) and melting point determination (e.g., 262–264°C for analogous compounds) .
Q. What analytical techniques are recommended for characterizing its stability under physiological conditions?
Stability studies in buffer solutions (pH 7.4) at 37°C over 24–72 hours, monitored by LC-MS, can detect degradation products like the free benzoic acid moiety resulting from oxadiazole ring hydrolysis . Radiolabeled analogs (e.g., ¹⁸F) are used in PET imaging to track metabolic stability in vivo .
Advanced Research Questions
Q. What strategies address low yields in the synthesis of the oxadiazole ring?
Low yields often arise from incomplete cyclization or side reactions during oxadiazole formation. Optimizing reaction time, temperature, and stoichiometry of reagents (e.g., hydroxylamine for amidoxime intermediates) improves efficiency. For example, microwave-assisted synthesis reduces reaction times and minimizes decomposition . Alternatively, using electron-withdrawing groups (e.g., trifluoromethyl) on the oxadiazole ring enhances cyclization kinetics .
Q. How does the difluoromethyl group influence the compound’s bioactivity compared to trifluoromethyl or methyl analogs?
The difluoromethyl group enhances metabolic stability by resisting oxidative degradation compared to methyl groups while maintaining steric and electronic properties similar to trifluoromethyl. In enzyme inhibition assays, analogs with difluoromethyl show higher selectivity for targets like histone deacetylases (HDACs) due to reduced off-target interactions . Computational studies (e.g., Gaussian 98 at HF/6-31G*) compare electrostatic potential maps to rationalize binding differences .
Q. What experimental approaches resolve contradictions in biochemical assay data (e.g., IC₅₀ variability)?
Discrepancies in IC₅₀ values may stem from assay conditions (e.g., buffer pH, co-solvents) or protein source purity. Orthogonal assays (e.g., fluorescence polarization vs. radiometric) validate target engagement. For example, cell-based HDAC inhibition assays paired with crystallographic data (PDB deposition) clarify whether observed activity arises from the parent compound or metabolites . Dose-response curves with purified enzymes (vs. cell lysates) control for confounding factors .
Q. How can the compound’s potential as a read-through agent for nonsense mutations be evaluated?
In vitro luciferase-based reporter assays quantify suppression of premature termination codons (PTCs). For example, analogs like Ataluren (structurally related) are tested in mdx mice (Duchenne muscular dystrophy model) to measure dystrophin restoration via Western blot . Competitive binding assays with release factors (e.g., [³H]-AzAt) determine mechanistic specificity .
Methodological Considerations
Q. What computational tools predict the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) model binding to enzymes like HDACs or luciferases. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the oxadiazole nitrogen) . Free energy perturbation (FEP) calculations quantify the impact of difluoromethyl substitution on binding affinity .
Q. How can in vivo pharmacokinetic (PK) parameters be optimized for this compound?
PK studies in rodents assess bioavailability, half-life, and tissue distribution. Structural modifications, such as ester prodrugs (e.g., methyl ester of benzoic acid), enhance oral absorption. Metabolite identification via mass spectrometry guides deuteration or fluorination to block metabolic hotspots .
Data Interpretation and Challenges
Q. How should researchers interpret conflicting crystallographic data for oxadiazole-containing compounds?
Discrepancies in bond lengths or angles may arise from crystal packing effects or disorder. SHELXL refinement with anisotropic displacement parameters improves accuracy . Comparing multiple crystal structures (e.g., Cambridge Structural Database entries) establishes conformational trends. For flexible regions, quantum mechanical calculations (DFT) validate experimental geometries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
